molecular formula C7H6BrN3 B12815135 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbonitrile

3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbonitrile

Cat. No.: B12815135
M. Wt: 212.05 g/mol
InChI Key: BANGYFIJQLVIIO-UHFFFAOYSA-N
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Description

3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbonitrile: is a heterocyclic compound with the molecular formula C7H6BrN3. This compound is part of the pyrrolo[1,2-a]imidazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of a bromine atom and a nitrile group in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromo-1H-pyrrole with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an inert atmosphere at a temperature range of 0-5°C to ensure the stability of the intermediates.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, and alkoxides.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxo derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide, potassium thiolate, and alkyl halides are commonly used.

    Reduction Reactions: Lithium aluminum hydride or catalytic hydrogenation are typical methods.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Major Products Formed:

    Substitution Reactions: Formation of 3-substituted derivatives.

    Reduction Reactions: Formation of 2-amino derivatives.

    Oxidation Reactions: Formation of oxo derivatives.

Scientific Research Applications

Chemistry: 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbonitrile is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in the development of enzyme inhibitors and receptor modulators.

Medicine: The compound is explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in various chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbonitrile involves its interaction with specific molecular targets. The bromine atom and nitrile group play crucial roles in binding to active sites of enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to therapeutic effects. The compound may also interfere with cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

  • 3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbonitrile
  • 3-Iodo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbonitrile
  • 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbonitrile

Comparison: Compared to its analogs, 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbonitrile exhibits unique reactivity due to the presence of the bromine atom. This makes it more suitable for certain substitution reactions and enhances its potential as a versatile intermediate in organic synthesis. Additionally, the nitrile group provides opportunities for further functionalization, making it a valuable compound in medicinal chemistry and industrial applications.

Properties

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

IUPAC Name

3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbonitrile

InChI

InChI=1S/C7H6BrN3/c8-7-5(4-9)10-6-2-1-3-11(6)7/h1-3H2

InChI Key

BANGYFIJQLVIIO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC(=C(N2C1)Br)C#N

Origin of Product

United States

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